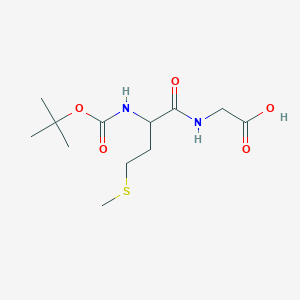

Boc-D-Met-Gly-OH

描述

“Boc-D-Met-Gly-OH” is a compound used in peptide chemistry . It is also known as "Boc-D-methionyl-glycine" . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of “Boc-D-Met-Gly-OH” involves the use of Boc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis

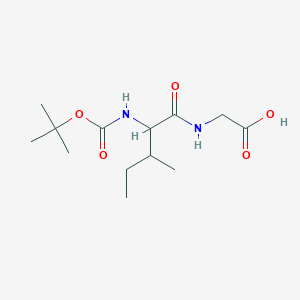

The molecular formula of “Boc-D-Met-Gly-OH” is C12H22N2O5S . Its IUPAC name is { [2- [ (tert-butoxycarbonyl)amino]-4- (methylsulfanyl)butanoyl]amino}acetic acid .Chemical Reactions Analysis

“Boc-D-Met-Gly-OH” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .Physical And Chemical Properties Analysis

“Boc-D-Met-Gly-OH” is a white powder with a molecular weight of 306.38 . It should be stored at temperatures between 2-8°C .科学研究应用

合成以海藻糖为中心的二肽酯:将α,α-海藻糖与Boc-Phe-Met-OH和Boc-Gly-Gly-OH等二肽酰供体酯化,产生具有不同取代模式的产物。该研究强调了酰化试剂的结构特性,包括其立体要求,对糖苷核心分子周围酰基分布的影响 (Jerić等,2006)。

肽中甘氨酸残基的C-烷基化:利用Boc保护的三肽,包括Boc-Leu-Gly-MeLeu-OH,在研究甘氨酸残基的烷基化。这项研究展示了从给定前体中产生具有不同侧链的肽衍生物 (Bossler & Seebach, 1994)。

易聚集疏水性肽的合成和纯化:研究了将带有改性2-羟基-4-甲氧基苯甲基基团的Fmoc二肽纳入合成和纯化疏水性肽的方法。该方法有助于在纯化过程中增加肽的溶解度,并促进MALDI-TOF质谱分析 (Wahlström,Planstedt和Undén,2008)。

甲磺酸法在肽合成中的应用:研究了在肽合成中使用甲磺酸裂解保护基(如Boc-Met-OH)的方法。该方法导致甲硫氧基甲硫酸盐的形成,这是合成含蛋氨酸的肽中的关键中间体 (Irie et al., 1977)。

合成Boc-Gly-S-Ala-Aib-OMe的单硫代类似物:这项研究涉及模型三肽的单硫代类似物的合成和晶体结构分析。该研究提供了有关硫代化在肽中引起的结构变化的见解 (Jensen et al., 1985)。

与Met-和Leu-enkephalin相关的线性和环肽的合成:该研究描述了含有Phe-Met序列的肽的合成,并探讨了它们的酶降解和通过环化引起的构象限制 (Nispen和Greven,2010)。

安全和危害

When handling “Boc-D-Met-Gly-OH”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPTLWQVLOJAJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Met-Gly-OH | |

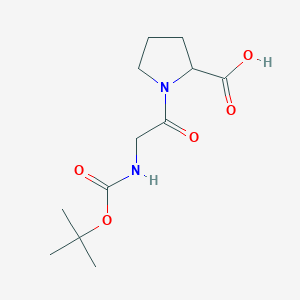

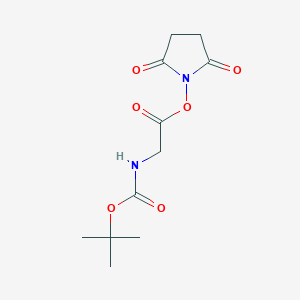

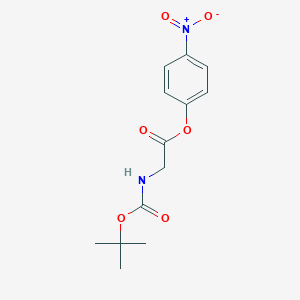

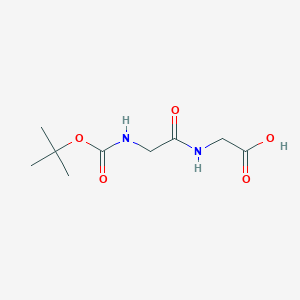

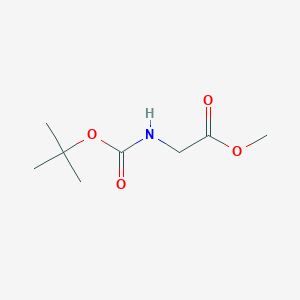

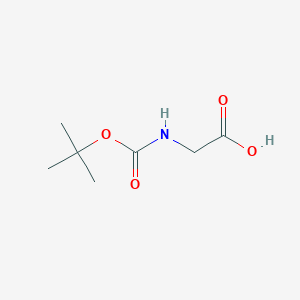

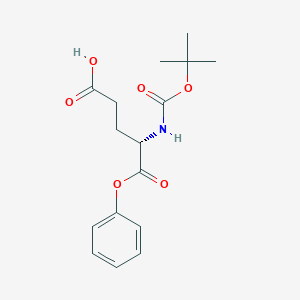

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。